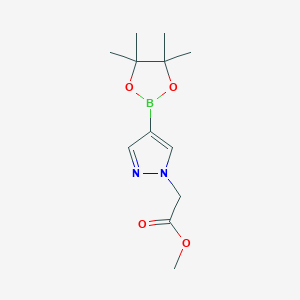![molecular formula C7H7N3 B1399153 7-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1049730-76-8](/img/structure/B1399153.png)
7-Methyl-1H-pyrazolo[4,3-c]pyridine
Descripción general
Descripción
7-Methyl-1H-pyrazolo[4,3-c]pyridine (7-Methyl-1H-PP) is a synthetic compound that has been studied extensively due to its potential applications in the fields of chemistry, biochemistry and medicine. 7-Methyl-1H-PP is a heterocyclic compound that is composed of a pyrazole ring and a pyridine ring, and is classified as an organometallic compound. 7-Methyl-1H-PP has been found to have a wide range of properties and potential applications, including its use in the synthesis of pharmaceuticals, its potential as a therapeutic agent, and its ability to act as an enzyme modulator.
Aplicaciones Científicas De Investigación
PPARα Activation for Dyslipidemia Treatment
The compound has been studied for its potential as a skeleton of PPARα agonists, which are important in the treatment of dyslipidemia. It helps in activating peroxisome proliferator-activated receptors that play a crucial role in lipid metabolism, adipogenesis, and inflammation .
Fluorescence Properties for Sensing Applications
Research has shown that derivatives of this compound exhibit strong fluorescence, which can be useful in sensing applications. The fluorescence properties vary with the substitution pattern on the ring, indicating potential for diverse applications in visual detection and analysis .
Inhibitory Activity Against Cancer Cells
Some derivatives have demonstrated significant inhibitory activity against cancer cells, with IC50 values indicating their potency compared to control drugs like sorafenib. This suggests potential applications in cancer therapy .
Biomedical Applications
With over 300,000 described derivatives and more than 5500 references including patents, the biomedical applications of this group of compounds are vast and varied, indicating a rich field of research with many potential discoveries .
Synthetic Strategies for Drug Development
The synthesis of derivatives has been extensively studied, with methods systematized according to the assembly of the pyrazolopyridine system. This is crucial for drug development as it allows for the creation of compounds with specific properties and activities .
Microwave-assisted Synthesis for Efficient Production
A regioselective synthesis method using microwave-assisted reactions has been developed for this compound, indicating an efficient production method that could be beneficial for large-scale applications in various fields .
Propiedades
IUPAC Name |
7-methyl-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-8-3-6-4-9-10-7(5)6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACMDPWXNOVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719720 | |
| Record name | 7-Methyl-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
1049730-76-8 | |
| Record name | 7-Methyl-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetic acid](/img/structure/B1399070.png)
![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)




![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)


![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)
